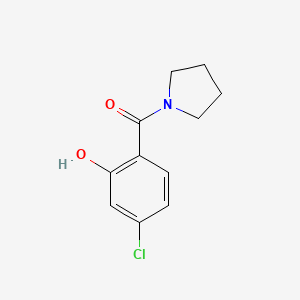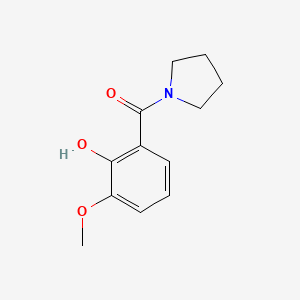
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product mitragynine, which is found in the leaves of the Mitragyna speciosa tree. HMP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the mu-opioid receptor in a similar manner to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which could contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential use in treating a variety of conditions, including chronic pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is its potential for abuse and addiction, which could limit its use in certain research settings.
Orientations Futures
There are several future directions for research on (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, including investigating its potential use in treating addiction and withdrawal symptoms, as well as its effects on mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other neurotransmitter systems. Finally, the development of new analogs of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of even more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of mitragynine with pyrrolidine and formaldehyde. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been optimized over the years, resulting in a highly efficient and reproducible method.
Applications De Recherche Scientifique
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, including the study of opioid receptors and pain pathways. This compound has been shown to have analgesic effects, making it a potential alternative to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and anxiety.
Propriétés
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-6-4-5-9(11(10)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMTWFZMZWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)



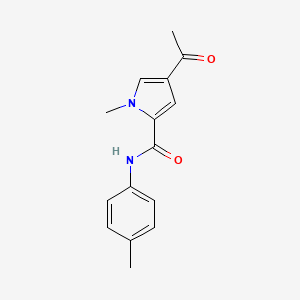
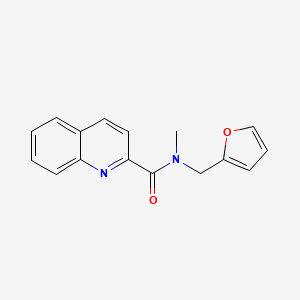

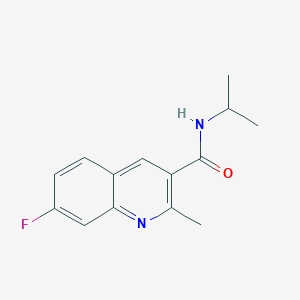
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
